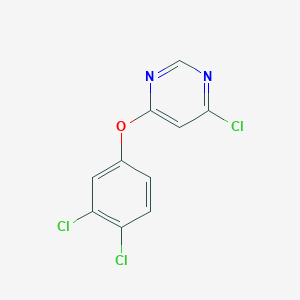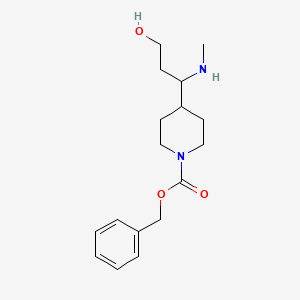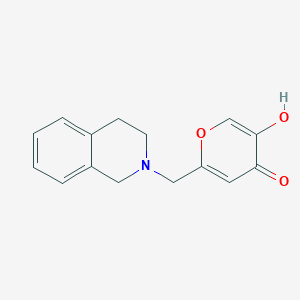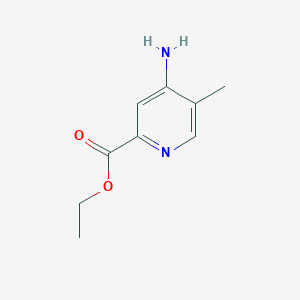
Isopropyl 1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole-5-carboxylic acid, 1-methylethyl ester is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper and proceeds under mild conditions, offering high yields and regioselectivity .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety. The use of copper-on-charcoal as a heterogeneous catalyst has been reported to be effective in such setups .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,3-Triazole-5-carboxylic acid, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can yield triazole derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole-5-carboxylic acid, 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the development of enzyme inhibitors and bioactive molecules.
Medicine: Investigated for its potential as an antiepileptic agent and in cancer therapy.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-triazole-5-carboxylic acid, 1-methylethyl ester involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the triazole ring can mimic the transition state of the enzyme’s natural substrate, thereby blocking its activity. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
- 1H-1,2,4-Triazole-3-carboxylic acid, methyl ester
- 1H-1,2,3-Triazole-4-carboxylic acid, ethyl ester
- 1H-1,2,3-Triazole-5-carboxylic acid, ethyl ester
Comparison: Compared to these similar compounds, 1H-1,2,3-triazole-5-carboxylic acid, 1-methylethyl ester offers unique advantages such as higher stability and better functional group tolerance. Its synthesis via “click” chemistry is also more efficient and environmentally friendly .
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
propan-2-yl 2H-triazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)11-6(10)5-3-7-9-8-5/h3-4H,1-2H3,(H,7,8,9) |
Clave InChI |
DELZTIPPOHYJRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=NNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)





![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)



![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)

![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
